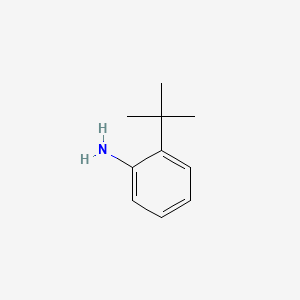

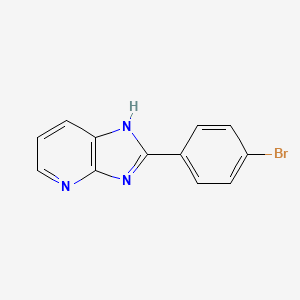

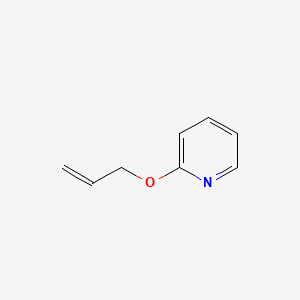

![molecular formula C12H11NO2 B1265912 [4-(1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 22048-71-1](/img/structure/B1265912.png)

[4-(1H-pyrrol-1-yl)phenyl]acetic acid

Overview

Description

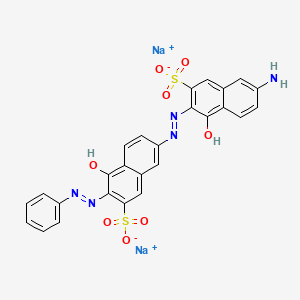

[4-(1H-pyrrol-1-yl)phenyl]acetic acid is an organic compound characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to an acetic acid moiety

Mechanism of Action

Target of Action

Compounds with similar pyrrole structures have been reported to target enzymes such as enoyl acp reductase and dihydrofolate reductase . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.

Mode of Action

Based on the reported activities of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to inhibition of their activity . This could result in disruption of essential biochemical processes in the cells.

Biochemical Pathways

If the compound does indeed target enoyl acp reductase and dihydrofolate reductase, it would affect fatty acid synthesis and folate metabolism pathways, respectively . The downstream effects would likely include disruption of cell membrane integrity and inhibition of DNA synthesis.

Result of Action

Based on the potential targets, it can be hypothesized that the compound could lead to disruption of cell membrane integrity and inhibition of dna synthesis, potentially leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-pyrrol-1-yl)phenyl]acetic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron(III) chloride.

Attachment to the Phenyl Group: The pyrrole ring is then attached to a phenyl group through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base.

Introduction of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and acyl chlorides.

Major Products:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: (4-Pyrrol-1-yl-phenyl)-ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[4-(1H-pyrrol-1-yl)phenyl]acetic acid has several applications in scientific research:

Comparison with Similar Compounds

(4-Pyrrol-1-yl-phenyl)-ethanol: A reduced form of [4-(1H-pyrrol-1-yl)phenyl]acetic acid with similar structural features.

(4-Pyrrol-1-yl-phenyl)-methanol: Another structurally related compound with a methanol group instead of an acetic acid moiety.

(4-Pyrrol-1-yl-phenyl)-propionic acid: A compound with a propionic acid group instead of an acetic acid group.

Uniqueness: this compound is unique due to its specific combination of a pyrrole ring, phenyl group, and acetic acid moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name |

2-(4-pyrrol-1-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZGWRZYJZGMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176525 | |

| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22048-71-1 | |

| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022048711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (p-(1-pyrrolyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(1H-pyrrol-1-yl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

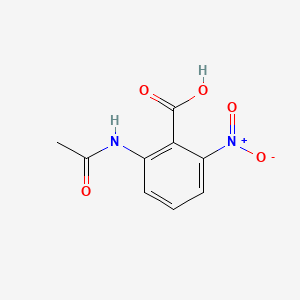

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)